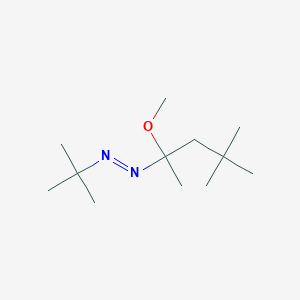
2-(Acryloylamino)octane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acryloylamino)octane-1-sulfonic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acryloyl group, an amide group, and a sulfonic acid group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloylamino)octane-1-sulfonic acid typically involves the reaction of acrylonitrile with octane-1-sulfonic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. One common method is the Ritter reaction, where acrylonitrile reacts with octane-1-sulfonic acid in the presence of sulfuric acid and water .
Industrial Production Methods
In industrial settings, the production of this compound may involve batch or continuous processes. These methods are designed to optimize the yield and purity of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Acryloylamino)octane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The acryloyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted acryloyl compounds. These products have diverse applications in different fields .
Scientific Research Applications
2-(Acryloylamino)octane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of cell biology and biochemistry as a buffer component and surfactant.
Industry: Utilized in the production of water treatment chemicals, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-(Acryloylamino)octane-1-sulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group imparts hydrophilicity and anionic character, allowing the compound to interact with various biological molecules. The acryloyl group enables polymerization, leading to the formation of polymers with specific properties .
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: Known for its use in water treatment and oil field applications.
Acrylamide tertiary-butyl sulfonic acid: Used in the production of high-quality polymers for industrial applications.
Uniqueness
2-(Acryloylamino)octane-1-sulfonic acid is unique due to its specific combination of functional groups, which provide a balance of hydrophilicity, reactivity, and stability. This makes it suitable for a wide range of applications, from scientific research to industrial production .
Properties
CAS No. |
61922-07-4 |
|---|---|
Molecular Formula |
C11H21NO4S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-(prop-2-enoylamino)octane-1-sulfonic acid |
InChI |
InChI=1S/C11H21NO4S/c1-3-5-6-7-8-10(9-17(14,15)16)12-11(13)4-2/h4,10H,2-3,5-9H2,1H3,(H,12,13)(H,14,15,16) |
InChI Key |
HUXYSULAJSYEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CS(=O)(=O)O)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Butyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14555033.png)

methanone](/img/structure/B14555052.png)

![N,N'-(Ethane-1,2-diyl)bis{4-[(4-chlorophenyl)sulfanyl]-N-methylbutanamide}](/img/structure/B14555064.png)
![N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide](/img/structure/B14555066.png)
![3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione](/img/structure/B14555069.png)

![3-{[1-(Diethylamino)-3-(piperidin-1-yl)propan-2-yl]oxy}propanenitrile](/img/structure/B14555083.png)
![[7-(Phenylsulfanyl)hexahydro-1H-pyrrolizin-1-yl]methanol](/img/structure/B14555089.png)


![6-Methylbicyclo[3.2.0]hepta-1,6-diene](/img/structure/B14555115.png)

